molecular formula C42H54N2O6S B12377551 (3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid

(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid

Cat. No.: B12377551
M. Wt: 715.0 g/mol
InChI Key: SEWUWQJLDLQQSM-PXYRAWOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid is a complex organic molecule with a unique structure It features an indole ring substituted with a benzenesulfonyl group, a hydroxy group, and a cyclopenta[a]phenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid involves multiple steps, including the formation of the indole ring, sulfonylation, and the attachment of the cyclopenta[a]phenanthrene moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfonyl group would yield a sulfide .

Scientific Research Applications

(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound Its structural complexity and functional diversity make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C42H54N2O6S

Molecular Weight

715.0 g/mol

IUPAC Name

(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid

InChI

InChI=1S/C42H54N2O6S/c1-27(35-16-17-36-34-15-14-29-24-31(45)19-21-41(29,2)37(34)20-22-42(35,36)3)13-18-39(46)43-30(25-40(47)48)23-28-26-44(38-12-8-7-11-33(28)38)51(49,50)32-9-5-4-6-10-32/h4-12,14,26-27,30-31,34-37,45H,13,15-25H2,1-3H3,(H,43,46)(H,47,48)/t27-,30+,31+,34?,35-,36?,37?,41+,42-/m1/s1

InChI Key

SEWUWQJLDLQQSM-PXYRAWOHSA-N

Isomeric SMILES

C[C@H](CCC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)[C@H]4CCC5[C@@]4(CCC6C5CC=C7[C@@]6(CC[C@@H](C7)O)C)C

Canonical SMILES

CC(CCC(=O)NC(CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C

Origin of Product

United States

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